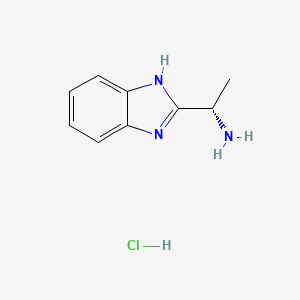

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a chemical compound that belongs to the benzimidazole family Benzimidazoles are heterocyclic aromatic organic compounds that have significant biological and pharmacological activities

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride typically involves the reaction of benzimidazole derivatives with ethylamine under specific conditions. One common method includes the use of 2-chloromethyl benzimidazole as a starting material, which reacts with ethylamine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the benzimidazole ring is substituted with different functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of benzimidazole N-oxides.

Reduction: Formation of reduced benzimidazole derivatives.

Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride exhibits significant anticancer properties. It has been shown to be effective against various cancer cell lines, potentially through mechanisms involving tubulin polymerization interference, which is vital for cell division and growth.

- Case Study : A study demonstrated that derivatives of benzimidazole compounds, including this compound, were tested for their antiproliferative effects on MCF-7 breast cancer cells. Results indicated a correlation between structural modifications and enhanced anticancer activity, suggesting a promising avenue for further drug development .

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to modulate neuroinflammatory pathways is under investigation.

- Research Insight : Studies have highlighted the potential of benzimidazole derivatives in protecting neuronal cells from oxidative stress-induced damage, which is a hallmark of neurodegenerative disorders .

Mécanisme D'action

The mechanism of action of (S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1H-Benzimidazole

- 2-Methyl-1H-benzimidazole

- N-(1H-Benzimidazol-2-yl)methylamine

Uniqueness

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is unique due to its specific structural configuration and the presence of the ethylamine group. This configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Activité Biologique

(S)-1-(1H-Benzimidazol-2-YL)ethylamine hydrochloride is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological properties of this compound, drawing upon various studies and findings.

This compound is a benzimidazole derivative, which is known for its structural versatility and biological significance. Benzimidazole compounds often exhibit a range of pharmacological activities, including anticancer, antimicrobial, and antioxidant properties.

Anticancer Activity

Research has demonstrated that benzimidazole derivatives, including this compound, possess significant anticancer properties. For instance:

- Cytotoxicity Studies : A study evaluated the cytotoxic effects of various benzimidazole derivatives against human cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer). Some derivatives showed potent growth inhibition, with one compound achieving 95% inhibition on the MCF-7 cell line compared to 60% inhibition by cisplatin .

- Mechanism of Action : The anticancer effects are often attributed to the ability of these compounds to induce reactive oxygen species (ROS) production, leading to oxidative stress in cancer cells. This process can trigger apoptosis through pathways involving p53 activation and caspase cascades .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated:

- In Vitro Studies : Studies have shown that benzimidazole derivatives exhibit significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

Antioxidant Properties

In addition to its anticancer and antimicrobial activities, this compound has demonstrated antioxidant capabilities:

- Radical Scavenging : In vitro assays have indicated that benzimidazole derivatives can scavenge free radicals effectively. This property is crucial for preventing oxidative damage in biological systems .

Summary of Biological Activities

Case Studies

- Cytotoxicity Against Cancer Cells : A recent study reported that a series of benzimidazole derivatives showed varying degrees of cytotoxicity against multiple cancer cell lines. The most effective compound was found to inhibit cell growth significantly while also increasing oxidative stress markers within the cells .

- Antibacterial Efficacy : Another investigation focused on the antibacterial properties of this compound, revealing its potential as a therapeutic agent against resistant strains of bacteria. The study highlighted its ability to disrupt bacterial cell integrity .

Propriétés

Numéro CAS |

925689-54-9 |

|---|---|

Formule moléculaire |

C9H13Cl2N3 |

Poids moléculaire |

234.12 g/mol |

Nom IUPAC |

(1S)-1-(1H-benzimidazol-2-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C9H11N3.2ClH/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;;/h2-6H,10H2,1H3,(H,11,12);2*1H/t6-;;/m0../s1 |

Clé InChI |

JVEWMMVTBRJLKK-ILKKLZGPSA-N |

SMILES |

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |

SMILES isomérique |

C[C@@H](C1=NC2=CC=CC=C2N1)N.Cl.Cl |

SMILES canonique |

CC(C1=NC2=CC=CC=C2N1)N.Cl.Cl |

Solubilité |

not available |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.